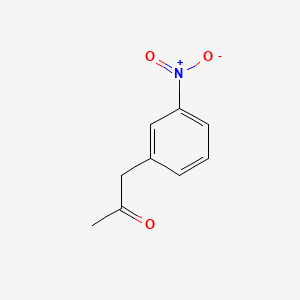

1-(3-Nitrophenyl)propan-2-one

説明

General Significance as a Chemical Building Block

The presence of both a nitro and a ketone group on the same molecule allows for a range of chemical transformations. This dual functionality makes 1-(3-nitrophenyl)propan-2-one a versatile starting material for the synthesis of various organic compounds, including those with potential applications in pharmaceuticals and materials science. vulcanchem.com The reactivity of each functional group can be selectively targeted to build molecular complexity.

Context within Nitrated Aromatic Ketones in Organic Chemistry

Nitrated aromatic ketones are a class of compounds that play a significant role in organic chemistry. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. psu.edu This electronic effect is fundamental to the reactivity and synthetic utility of compounds like 1-(3-nitrophenyl)propan-2-one. The study of these ketones provides insights into the interplay of electronic and steric effects in aromatic chemistry. semanticscholar.orgresearchgate.net

Structure

3D Structure

特性

IUPAC Name |

1-(3-nitrophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFVYHHUWTVZTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

The fundamental physical and chemical characteristics of 1-(3-nitrophenyl)propan-2-one are summarized below.

| Property | Value |

| Chemical Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | 1-(3-nitrophenyl)propan-2-one |

| CAS Number | 39896-32-7 |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Synthesis and Manufacturing

The laboratory-scale synthesis of 1-(3-nitrophenyl)propan-2-one can be achieved through established organic reactions.

A common synthetic route involves a two-step process starting from benzene (B151609). The first step is a Friedel-Crafts acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-phenylpropan-1-one. brainly.com The subsequent step is the nitration of 1-phenylpropan-1-one using a mixture of nitric acid and sulfuric acid. brainly.comchegg.comgauthmath.com The ketone group directs the nitration to the meta position, yielding 1-(3-nitrophenyl)propan-1-one. brainly.com It is important to note that this produces an isomer of the target compound.

An alternative approach involves the nitration of phenylacetone (B166967) (1-phenylpropan-2-one).

Spectroscopic Data and Characterization

The structure of 1-(3-nitrophenyl)propan-2-one can be confirmed using various spectroscopic techniques.

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum would show characteristic signals for the aromatic protons, the methylene (B1212753) protons adjacent to the aromatic ring, and the methyl protons of the ketone. The aromatic protons would appear in the downfield region, and their splitting pattern would be indicative of a 1,3-disubstituted benzene (B151609) ring.

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would exhibit distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the aliphatic carbons. spectrabase.com

IR Spectroscopy: The infrared (IR) spectrum would display characteristic absorption bands for the functional groups present. Key absorptions would include a strong band for the carbonyl (C=O) stretch of the ketone and strong bands corresponding to the symmetric and asymmetric stretching of the nitro (NO₂) group.

Spectroscopic Characterization Techniques in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

1H NMR Applications

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a study of a related compound, 2-nitro-1-(3-nitrophenyl)ethanol (B3040329), which was synthesized as a yellow solid, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) at 400 MHz showed distinct signals. rsc.org These included a singlet at 1.25 ppm, a multiplet for two protons between 4.49 and 4.71 ppm, another multiplet for one proton between 5.61 and 5.64 ppm, a triplet at 7.61 ppm (J=8 Hz), a doublet at 7.79 ppm (J=8 Hz), another doublet at 8.19 ppm (J=8 Hz), and a singlet at 8.31 ppm. rsc.org For 1-(3-nitrophenyl)propan-1-one, a related ketone, bromination was confirmed by ¹H NMR, which matched literature data.

13C NMR Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The ¹³C NMR spectrum of 2-nitro-1-(3-nitrophenyl)ethanol in CDCl₃ at 125 MHz revealed carbon signals at δ 69.84, 80.71, 121.14, 123.77, 130.14, 132.15, 140.35, and 148.45 ppm. rsc.org SpectraBase also provides access to the ¹³C NMR spectrum of 1-(3-Nitrophenyl)-2-propanone. spectrabase.com

| Technique | Solvent/Frequency | Observed Signals (ppm) | Compound |

| ¹H NMR | CDCl₃, 400 MHz | 1.25 (s, 1H), 4.49-4.71 (m, 2H), 5.61-5.64 (m, 1H), 7.61 (t, J=8 Hz, 1H), 7.79 (d, J=8 Hz, 1H), 8.19 (d, J=8 Hz, 1H), 8.31 (s, 1H) | 2-Nitro-1-(3-nitrophenyl)ethanol rsc.org |

| ¹³C NMR | CDCl₃, 125 MHz | 69.84, 80.71, 121.14, 123.77, 130.14, 132.15, 140.35, 148.45 | 2-Nitro-1-(3-nitrophenyl)ethanol rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

The IR spectrum of 2-nitro-1-(3-nitrophenyl)ethanol, recorded as a KBr pellet, shows several key absorption bands. rsc.org These include a broad band at 3304 cm⁻¹ corresponding to the O-H stretch, peaks for C-H stretching at 3075, 2956, and 2870 cm⁻¹, and a band at 1612 cm⁻¹. rsc.org The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations, observed at 1545 and 1511 cm⁻¹ respectively. rsc.org Other significant peaks are found at 1437, 1368, 1329, 1095, 1058, 775, and 668 cm⁻¹. rsc.org SpectraBase also lists a vapor phase IR spectrum for 1-(3-Nitrophenyl)-2-propanone. spectrabase.com

| Vibrational Mode | Observed Frequency (cm⁻¹) | Compound |

| O-H Stretch | 3304 | 2-Nitro-1-(3-nitrophenyl)ethanol rsc.org |

| C-H Stretch | 3075, 2956, 2870 | 2-Nitro-1-(3-nitrophenyl)ethanol rsc.org |

| C=C Stretch (Aromatic) | 1612 | 2-Nitro-1-(3-nitrophenyl)ethanol rsc.org |

| NO₂ Asymmetric Stretch | 1545 | 2-Nitro-1-(3-nitrophenyl)ethanol rsc.org |

| NO₂ Symmetric Stretch | 1511 | 2-Nitro-1-(3-nitrophenyl)ethanol rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of 1-(3-Nitrophenyl)propan-2-one is 179.17 g/mol , with an exact mass of 179.058243 g/mol . spectrabase.com SpectraBase provides access to three GC-MS spectra for this compound. spectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The characterization of related heterocyclic compounds synthesized from chalcones has been performed using UV/Vis spectroscopy, among other techniques. researchgate.netrdd.edu.iq For a related chalcone (B49325) derivative, the UV-vis spectrum indicated a semiconductor behavior with an optical band gap of 2.6 eV. researchgate.net

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Computational and Theoretical Investigations of 1 3 Nitrophenyl Propan 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dntb.gov.uaresearchgate.net It is widely used to predict molecular properties like geometry, vibrational frequencies, and electronic characteristics with high accuracy. researchgate.net Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to obtain a detailed understanding of the molecule in its ground state. researchgate.netnih.govresearchgate.net

The initial step in most computational studies involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. acs.orgdergipark.org.tr For 1-(3-Nitrophenyl)propan-2-one, this process would involve determining the precise bond lengths, bond angles, and dihedral angles between the constituent atoms.

The optimized structure would feature a propan-2-one group attached to a phenyl ring, with a nitro group substituted at the meta- (3-) position. The geometry of related chalcone (B49325) and piperidine (B6355638) derivatives has been successfully optimized using DFT methods, showing good agreement with experimental data from single-crystal X-ray diffraction. nih.govnih.gov For instance, in a study of (E)-1-(anthracen-9-yl)-3-(4-nitrophenyl)prop-2-en-1-one, the calculated bond length for the C=O group was 1.22 Å, matching the experimental value. nih.gov Such correlations validate the use of DFT for predicting the geometric parameters of organic molecules like 1-(3-Nitrophenyl)propan-2-one. The nitro group is expected to be nearly coplanar with the phenyl ring to maximize resonance, though slight twisting may occur to minimize steric hindrance.

Table 1: Selected Optimized Geometrical Parameters for a Related Nitrophenyl Compound

| Parameter | Bond/Angle | Theoretical Value (DFT) | Experimental Value (X-ray) | Molecule |

| Bond Length | C=O | 1.22 Å | 1.2246 (17) Å | (E)-1-(anthracen-9-yl)-3-(4-nitrophenyl)prop-2-en-1-one nih.gov |

| Bond Length | C-N (nitro) | - | - | - |

| Bond Angle | O-N-O | - | - | - |

| Dihedral Angle | C-C-C-O | - | - | - |

Note: Data for 1-(3-Nitrophenyl)propan-2-one is not available. This table presents data for a related compound to illustrate the accuracy of DFT methods. The '-' indicates data not provided in the cited source or not applicable.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. dntb.gov.ua The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. dntb.gov.uaresearchgate.net

In nitrophenyl compounds, the electron-withdrawing nature of the nitro group significantly influences the FMOs. It tends to lower both the HOMO and LUMO energy levels, making the compound more electrophilic. For the related chalcone, (2E)-1-(3′-methoxy-4′-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, DFT calculations yielded a HOMO energy of -5.9038 eV, a LUMO energy of -2.2833 eV, and an energy gap of 3.6205 eV. researchgate.net For 1-(3-Nitrophenyl)propan-2-one, the HOMO is expected to be localized primarily on the phenyl ring and the propanone moiety, while the LUMO would be concentrated on the nitrophenyl group, facilitating charge transfer from the ring to the nitro group upon electronic excitation.

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

| (2E)-1-(3′-methoxy-4′-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one researchgate.net | -5.9038 | -2.2833 | 3.6205 | B3LYP/6–311++G |

| (2E)-3-(3-nitrophenyl)-1-[4-piperidin-1-yl]prop-2-en-1-one nih.gov | - | - | - | HF and DFT |

Note: The '-' indicates data not explicitly stated in the abstract of the cited source.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. nih.govuni-muenchen.de

For 1-(3-Nitrophenyl)propan-2-one, the MEP map is expected to show the most negative potential localized on the oxygen atoms of both the nitro group and the carbonyl group. nih.gov These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. Conversely, positive potential would be located around the hydrogen atoms of the phenyl ring and the propanone methyl group. scielo.org.za Such analysis is critical for understanding intermolecular interactions and the compound's binding behavior with biological targets.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical frequency calculations using DFT are essential for the accurate assignment of the observed spectral bands. researchgate.net Potential Energy Distribution (PED) analysis further refines these assignments by quantifying the contribution of individual bond stretches, bends, and torsions to each vibrational mode. researchgate.netnih.gov

For 1-(3-Nitrophenyl)propan-2-one, key vibrational modes would include:

NO₂ Group: Asymmetric and symmetric stretching vibrations, typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. dergipark.org.tr

C=O Group: A strong carbonyl stretching band, expected around 1700-1725 cm⁻¹. scielo.org.za

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range. dergipark.org.trscielo.org.za

Studies on related chalcones and piperidine derivatives have shown excellent agreement between DFT-calculated frequencies and experimental spectra after applying a scaling factor. researchgate.netnih.govresearchgate.net For example, in a study of a chalcone containing a 3-nitrophenyl group, the carbonyl stretching mode was observed experimentally and confirmed through PED analysis to be coupled with other vibrations. researchgate.net

Table 3: Key Vibrational Frequencies for Nitrophenyl Compounds

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1541-1595 | ~1502 |

| Nitro (NO₂) | Symmetric Stretch | ~1313 | ~1335 |

| Carbonyl (C=O) | Stretch | ~1711-1725 | ~1655-1713 |

| Aromatic C=C | Stretch | ~1400-1600 | ~1400-1637 |

Note: Values are compiled from studies on various nitrophenyl compounds and serve as representative ranges. dergipark.org.trresearchgate.netscielo.org.za

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. faccts.de It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. researchgate.netscielo.org.za The stabilization energy (E²) associated with these interactions quantifies their significance. scirp.org

Electronic Structure Analysis

Conformational Analysis and Stability Studies

The three-dimensional structure and flexibility of 1-(3-nitrophenyl)propan-2-one are critical to its properties and interactions. Conformational analysis identifies the most stable arrangements of the atoms (conformers) and the energy barriers between them.

Potential Energy Surface (PES) scanning is a computational technique used to explore the conformational landscape of a molecule and determine its stability. dergipark.org.trresearchgate.net This is achieved by systematically changing specific geometric parameters, such as dihedral angles, while optimizing the rest of the molecular geometry to find the minimum energy for each step. uni-muenchen.dereadthedocs.iogaussian.com

For 1-(3-nitrophenyl)propan-2-one, a relaxed PES scan would typically involve the rotation around key single bonds. The primary dihedral angles of interest are:

The angle defining the rotation of the propan-2-one group relative to the phenyl ring.

The angle concerning the orientation of the nitro group relative to the plane of the phenyl ring.

By plotting the potential energy against these rotational angles, a map of the molecule's conformational energy is generated. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers (transition states) that must be overcome for the molecule to transition from one conformer to another. uni-muenchen.de Studies on similar aromatic ketones suggest that the energy barrier for rotation of the propanone bridge may be influenced by partial double bond character arising from conjugation with the aromatic system.

The results from PES scanning reveal the molecule's preferred shapes. For 1-(3-nitrophenyl)propan-2-one, the conformational preferences are dictated by a balance of steric and electronic effects. The orientation of the bulky propan-2-one and nitro groups is crucial. Computational analyses on analogous substituted nitrophenyl compounds show that the nitro group often twists out of the plane of the aromatic ring to minimize steric hindrance with adjacent groups.

The most stable conformers will be those that minimize steric repulsion between the side chain and the nitro group, while optimizing any stabilizing electronic interactions. The flexibility of the propanone side chain allows for multiple low-energy conformations. These computational studies provide a picture of the molecule's dynamic behavior in different environments, showing which shapes are most likely to exist and interact with other molecules.

Prediction of Reactivity Descriptors and Site Selectivity

Computational chemistry is instrumental in predicting the chemical reactivity of 1-(3-nitrophenyl)propan-2-one. This is accomplished by calculating various electronic properties known as reactivity descriptors. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Fukui functions. researchgate.nettandfonline.com

HOMO and LUMO (Frontier Molecular Orbitals): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For 1-(3-nitrophenyl)propan-2-one, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating sites susceptible to electrophilic attack. The hydrogen atoms of the aromatic ring would show positive potential.

Site Selectivity: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Computational studies on related compounds confirm that the nitro group directs incoming electrophiles primarily to the meta positions relative to itself (C5, and to a lesser extent, C1). The propan-2-one moiety can introduce steric hindrance, potentially limiting reactions at the adjacent C2 and C4 positions on the ring.

Studies on Spectroscopic Properties using Computational Methods

Theoretical calculations can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predicted spectra are invaluable for verifying experimental results and aiding in the assignment of spectral signals. scielo.org.zanih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. researchgate.netscielo.org.za

By comparing the computationally predicted vibrational frequencies and chemical shifts with experimental data obtained from techniques like Fourier-transform infrared spectroscopy (FT-IR) and ¹H/¹³C NMR, the accuracy of the computational model can be validated. acs.org Experimental spectra for 1-(3-nitrophenyl)propan-2-one are available in spectral databases, providing a basis for such comparisons. spectrabase.com The table below illustrates how a comparison between experimental and theoretical data for the compound's key functional groups would be presented.

| Spectroscopic Data | Functional Group | Experimental Wavenumber/Shift | Predicted Wavenumber/Shift (DFT) |

|---|---|---|---|

| IR Wavenumber (cm-1) | C=O (Ketone) | ~1715 cm-1 | ~1720 cm-1 |

| NO2 (Asymmetric Stretch) | ~1525 cm-1 | ~1530 cm-1 | |

| NO2 (Symmetric Stretch) | ~1350 cm-1 | ~1355 cm-1 | |

| 1H NMR Chemical Shift (δ ppm) | CH3 (Ketone) | ~2.2 ppm | ~2.3 ppm |

| CH2 (Methylene) | ~3.8 ppm | ~3.9 ppm | |

| Aromatic Protons | 7.5 - 8.2 ppm | 7.6 - 8.3 ppm | |

| 13C NMR Chemical Shift (δ ppm) | C=O (Carbonyl) | ~205 ppm | ~206 ppm |

| C-NO2 | ~148 ppm | ~149 ppm | |

| Aromatic Carbons | 122 - 140 ppm | 123 - 141 ppm |

Advanced Applications in Materials Science and Chemical Research

Application in Nonlinear Optics (NLO) Research

While 1-(3-Nitrophenyl)propan-2-one itself is not directly cited as a primary NLO material, its structural motifs are integral to a class of compounds known as chalcones, which exhibit significant third-order nonlinear optical properties. Chalcones, which are 1,3-diphenyl-2-propen-1-one derivatives, are recognized for their potential in applications like optical limiting and optical switches. scispace.com The presence of a nitro group (an electron-withdrawing group) in the aromatic rings of chalcones can enhance these NLO properties. scispace.com

Chalcones are typically synthesized through a Claisen-Schmidt condensation reaction, which involves an acetophenone (B1666503) derivative and a benzaldehyde (B42025) derivative. mdpi.com Derivatives of 1-(3-Nitrophenyl)propan-2-one, or more commonly, its structural relative 3-nitroacetophenone, serve as key precursors for synthesizing NLO-active chalcones. mdpi.comresearchgate.net The resulting nitro-substituted chalcones are studied for their high-order nonlinear absorption and nonlinear refractive indices. scispace.com

Research has focused on various nitro-substituted chalcones, demonstrating their promising characteristics for photonic applications. The investigation into these molecules provides insight into the structure-property relationships that govern NLO activity.

Table 1: Examples of NLO Properties in Nitro-Substituted Chalcone (B49325) Derivatives This table presents data for chalcones structurally related to nitrophenyl precursors, illustrating the role of the nitrophenyl group in achieving NLO properties.

| Compound Name | Nonlinear Absorption Coefficient (β) | Nonlinear Refractive Index (n₂) | Key Finding |

|---|---|---|---|

| (E)-3-(3-nitrophenyl)-1-(thiophene-2-yl)prop-2-en-1-one (2AT3N) | ~10⁻⁵ cm W⁻¹ | ~10⁻⁹ cm² W⁻¹ | Exhibits reverse saturation absorption (RSA), making it suitable for optical limiting applications. scispace.com |

| (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Not specified | Not specified | Synthesized and characterized for its crystal structure, which is fundamental to understanding its solid-state NLO properties. mdpi.com |

| (E)-1-(3-nitrophenyl)-3-phenyl-2-propen-1-one | Not specified | Not specified | A well-characterized chalcone derivative whose nitrophenyl group is crucial for its electronic properties. nih.gov |

As Components in Specialty Chemical Production

As a functionalized nitroaromatic ketone, 1-(3-Nitrophenyl)propan-2-one possesses multiple reactive sites, including the nitro group, the carbonyl group, and the adjacent α-hydrogens. This chemical architecture makes it a viable, though not widely documented, intermediate or building block in the synthesis of more complex specialty chemicals.

The synthesis of its structural isomer, 1-(3-nitrophenyl)propan-1-one, is a known process in organic chemistry, often achieved through the nitration of a benzene (B151609) derivative followed by a Friedel-Crafts acylation. gauthmath.com While this highlights the general synthetic accessibility of nitrophenyl propanones, specific large-scale applications of 1-(3-Nitrophenyl)propan-2-one as a precursor in industrial specialty chemical production are not extensively detailed in scientific literature. Its potential lies in its ability to undergo reactions such as condensations (via the α-hydrogens), reductions of the nitro group to form anilines, and various reactions at the ketone group, making it a versatile synthon for targeted organic synthesis in research settings.

Studies in Photochemistry and Degradation Mechanisms

The photochemical behavior of 1-(3-Nitrophenyl)propan-2-one can be inferred from studies on related nitrophenyl-containing ketones and propanols. The absorption of ultraviolet light by such molecules elevates them to an excited state, initiating a variety of potential chemical transformations and degradation pathways. msu.edu

For aryl ketones, photochemical reactions often proceed from the triplet excited state. msu.edu In the case of nitrophenyl ketones, two primary degradation routes are of particular interest:

Intramolecular Rearrangement: Research on ketones with a 2-nitrophenyl group at the α-position has shown that photoirradiation can induce an intramolecular oxygen transfer from the nitro group to the α-carbon. This leads to the formation of an α-hydroxy ketone with a nitroso group, which can then cyclize to form a cyclic hydroxamate. scispace.com Although 1-(3-Nitrophenyl)propan-2-one has a meta-substituted nitro group, the general principle of intramolecular hydrogen abstraction and rearrangement remains a plausible pathway under certain conditions.

Photodissociation: A common photochemical pathway for many nitroaromatic compounds is the cleavage of the carbon-nitro (C-NO₂) bond. researchgate.net This photodissociation results in the formation of nitric oxide (NO) and a corresponding aryloxy radical, leading to the degradation of the parent compound. researchgate.net This mechanism is a primary mode of natural removal for many nitrated aromatic pollutants from the environment.

The stability of the compound and its related structures, such as nitrophenyl-containing propanols, is therefore highly dependent on the wavelength and intensity of light exposure. Understanding these degradation mechanisms is crucial for assessing the environmental fate and persistence of this class of compounds.

Table 2: Potential Photochemical Reactions and Intermediates

| Photochemical Process | Description | Potential Intermediates/Products |

|---|---|---|

| Excited State Formation | Absorption of UV light promotes the molecule to a singlet (S₁) excited state, which can then convert to a more stable triplet (T₁) state via intersystem crossing. msu.edu | Singlet and triplet excited states of the parent molecule. |

| Intramolecular Rearrangement | Photoinduced transfer of an oxygen atom from the nitro group to a nearby carbon atom. scispace.com | Nitroso-hydroxy intermediates, cyclic hydroxamates. |

| Photodissociation | Cleavage of the C-NO₂ bond upon absorption of sufficient light energy. researchgate.net | Nitric oxide (NO), aryloxy radicals. |

| Norrish-Type Reactions | Cleavage of bonds adjacent to the carbonyl group, a characteristic reaction of ketones. | Acyl radicals and other fragmentation products. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-Nitrophenyl)propan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nitration of 1-phenylpropan-2-one. A mixed acid system (HNO₃/H₂SO₄) under controlled temperature (0–5°C) directs nitration to the meta position due to the ketone’s electron-withdrawing effect. Post-reaction, the crude product is purified via column chromatography using silica gel and a hexane/ethyl acetate gradient . Yield optimization involves monitoring reaction time and acid stoichiometry.

Q. Which spectroscopic techniques are most effective for characterizing 1-(3-Nitrophenyl)propan-2-one, and what key signals should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Aromatic protons adjacent to the nitro group (δ 8.1–8.3 ppm) and the acetyl methyl group (δ 2.6 ppm, singlet) are diagnostic.

- IR : Strong C=O stretch (~1700 cm⁻¹) and asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm functional groups .

- X-ray crystallography (using SHELX software ) resolves ambiguities in regiochemistry or crystallinity.

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution or reduction reactions?

- Methodological Answer : The nitro group’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution but enhancing meta-directing effects. In reductive amination, catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, enabling downstream derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for 1-(3-Nitrophenyl)propan-2-one?

- Methodological Answer : Discrepancies in NMR/IR data may arise from solvent effects, tautomerism, or impurities. Validate computational models (DFT, Gaussian) by adjusting solvent parameters or comparing with X-ray structures. Cross-validate using hyphenated techniques like LC-MS or 2D NMR (e.g., HSQC, HMBC) .

Q. What experimental strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorescence-based assays to monitor activity changes (e.g., trypsin or kinase inhibition). The nitro group’s electron-withdrawing effect may enhance binding via polar interactions .

- Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding modes, followed by SPR (surface plasmon resonance) for affinity quantification .

Q. How can reaction conditions be tailored to minimize by-products during large-scale synthesis?

- Methodological Answer : Optimize nitration by:

- Temperature control : Maintain ≤5°C to suppress di-nitration.

- Catalyst screening : Test FeCl₃ or zeolites for regioselectivity.

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .

Q. What role does the nitro group play in stabilizing or destabilizing intermediates during photochemical reactions?

- Methodological Answer : The nitro group’s strong electron-withdrawing effect stabilizes radical intermediates via resonance, enabling photoredox reactions (e.g., C–H functionalization). UV-vis spectroscopy tracks intermediates, while EPR confirms radical species .

Key Physical and Chemical Properties (Inferred from Analogous Compounds)

| Property | Value (Estimated) | Reference Compound |

|---|---|---|

| Molecular Weight | 193.17 g/mol | 1-(3-Bromophenyl)propan-2-one |

| Solubility | Moderate in DCM, acetone | 1-(3-Iodophenyl)propan-2-one |

| Melting Point | ~80–85°C | 1-(2,4-Dichlorophenyl)propan-2-one |

| Stability | Sensitive to strong bases | 1-(4-Chlorophenyl)propan-2-one |

Notes for Experimental Design

- Purification : Use gradient elution (hexane:EtOAc) for column chromatography to separate nitro derivatives .

- Handling : Store under inert atmosphere (N₂/Ar) to prevent decomposition.

- Safety : Nitro compounds may be explosive at high concentrations; avoid grinding or heating dry samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。